molecular formula C15H21NOS B3603185 N-cycloheptyl-2-(methylthio)benzamide

N-cycloheptyl-2-(methylthio)benzamide

Cat. No.: B3603185
M. Wt: 263.4 g/mol
InChI Key: QGVDIKUAQQEFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-(methylthio)benzamide is a benzamide derivative characterized by a cycloheptyl group attached to the nitrogen atom of the amide moiety and a methylthio (-SMe) substituent at the ortho position of the benzene ring. This compound is of interest in medicinal chemistry for its hypothesized antiviral and anti-inflammatory properties, though specific biological data remain under investigation .

Properties

IUPAC Name

N-cycloheptyl-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-18-14-11-7-6-10-13(14)15(17)16-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVDIKUAQQEFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in the Cycloalkyl Group

The nature of the cycloalkyl group on the amide nitrogen significantly impacts biological activity and physicochemical properties.

Compound Name Cycloalkyl Group Key Biological Activity Reference
N-cycloheptyl-2-(methylthio)benzamide Cycloheptyl Hypothesized antiviral
N-cyclohexyl-2-(methylthio)benzamide Cyclohexyl General anti-inflammatory
N-isopropyl-2-(methylthio)benzamide Isopropyl Research focus on solubility

Key Findings :

  • The cycloheptyl group’s larger steric profile compared to cyclohexyl may improve target selectivity but reduce aqueous solubility .

Thioether Group Modifications

The methylthio (-SMe) group’s position and substitution alter electronic effects and biological interactions.

Compound Name Thioether Group Activity Profile Reference
This compound ortho-SMe Antiviral (hypothesized)
N-cyclohexyl-2-(phenylthio)benzamide ortho-SPh Enhanced target interactions
N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide meta-SMe Anticancer and antimicrobial

Key Findings :

  • The ortho-SMe configuration in this compound may favor π-stacking interactions with aromatic residues in viral proteins .

Core Structure Variations

Comparisons with benzothiazole and thiophene derivatives highlight the importance of the benzamide scaffold.

Compound Name Core Structure Notable Activity Reference
This compound Benzamide Hypothesized antiviral
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide Benzothiazole Antimicrobial, anticancer
2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide Thiophene hybrid Neurological applications

Key Findings :

  • Thiophene-containing analogs (e.g., ) show promise in neurological applications, likely due to sulfur’s redox activity.

Functional Group Additions and Their Impact

Additional functional groups, such as halogens or nitriles, further modulate bioactivity.

Compound Name Functional Groups Activity Enhancement Reference
N-(3-cyano-4H-cyclohepta[b]thiophen-2-yl)-2-(ethylsulfanyl)benzamide Cyano, ethylsulfanyl Moderate antimicrobial
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide Chloro, -SMe Improved reactivity
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide Fluoro, -SMe Antimicrobial potency

Key Findings :

  • Electron-withdrawing groups (e.g., -CN, -Cl) enhance electrophilicity, improving binding to nucleophilic targets (e.g., bacterial enzymes) .
  • Fluorine substitution increases metabolic stability and bioavailability, as seen in fluorinated benzothiazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-2-(methylthio)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-2-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.